molecular formula C28H31N2O10P B1199106 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate CAS No. 34317-37-8

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate

Cat. No.: B1199106
CAS No.: 34317-37-8
M. Wt: 586.5 g/mol
InChI Key: VTJFMXLVZKZSGE-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoquinoline and pyridine derivatives, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the dimethoxyphenylmethyl group. The final step involves the coupling of the isoquinoline derivative with the pyridine derivative to form the target compound. Common reagents used in these reactions include palladium catalysts, boronic acids, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research .

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets in cells. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline is unique due to its combination of isoquinoline and pyridine derivatives, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

34317-37-8

Molecular Formula

C28H31N2O10P

Molecular Weight

586.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate

InChI

InChI=1S/C20H21NO4.C8H10NO6P/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h5-8,10-12H,9H2,1-4H3;2-3,11H,4H2,1H3,(H2,12,13,14)

InChI Key

VTJFMXLVZKZSGE-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

56896-69-6
34317-37-8

Synonyms

Albatran
papaverine codecarboxylate

Origin of Product

United States

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